

An In-depth Technical Guide to Metoclopramide-d3: Chemical Structure and Properties

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Compound of Interest

Compound Name: Metoclopramide-d3

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This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Metoclopramide-d3**. This deuterated analog of metoclopramide serves as a crucial internal standard for its quantification in various biological matrices.

Chemical Structure and Properties

Metoclopramide-d3 is a deuterated form of metoclopramide, a substituted benzamide with antiemetic and prokinetic properties. The deuterium labeling is typically on the methoxy group, which provides a distinct mass difference for mass spectrometry-based quantification, without significantly altering its chemical properties.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of **Metoclopramide-d3**

Property	Value
IUPAC Name	4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(methoxy-d3)benzamide
CAS Number	1216522-89-2[1]
Molecular Formula	C ₁₄ H ₁₉ D ₃ ClN ₃ O ₂ [2]
Molecular Weight	302.82 g/mol [2][3]
Appearance	White to off-white solid[2]

Table 2: Physicochemical Properties of Metoclopramide (and its deuterated analog)

Property	Value
Melting Point	146.5-148 °C (Metoclopramide)[4]
Boiling Point	Not available
Solubility	Metoclopramide-d3: Slightly soluble in chloroform and methanol.[1] Metoclopramide HCl: Soluble in water and ethanol.[5]
pKa	9.27 (Amine)

Experimental Protocols

Synthesis of Metoclopramide-d3

The synthesis of **Metoclopramide-d3** typically involves the use of a deuterated starting material, such as deuterated methyl iodide (CD₃I), to introduce the trideuteromethoxy group. A general synthetic approach is outlined below.

Workflow for the Synthesis of **Metoclopramide-d3**:



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Caption: General synthetic scheme for **Metoclopramide-d3**.

Methodology:

- Esterification: 4-Amino-5-chloro-2-hydroxybenzoic acid is esterified, typically using methanol in the presence of an acid catalyst, to yield methyl 4-amino-5-chloro-2-hydroxybenzoate.
- Etherification: The hydroxyl group of the ester is then etherified using a deuterated methylating agent, such as deuterated methyl iodide (CD_3I), in the presence of a base (e.g., sodium hydride) to form methyl 4-amino-5-chloro-2-(methoxy-d3)benzoate.
- Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide, yielding 4-amino-5-chloro-2-(methoxy-d3)benzoic acid.
- Amide Coupling: Finally, the carboxylic acid is coupled with N,N-diethylethylenediamine using a suitable coupling agent (e.g., DCC, EDC) to form the final product, **Metoclopramide-d3**.
- Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity **Metoclopramide-d3**.

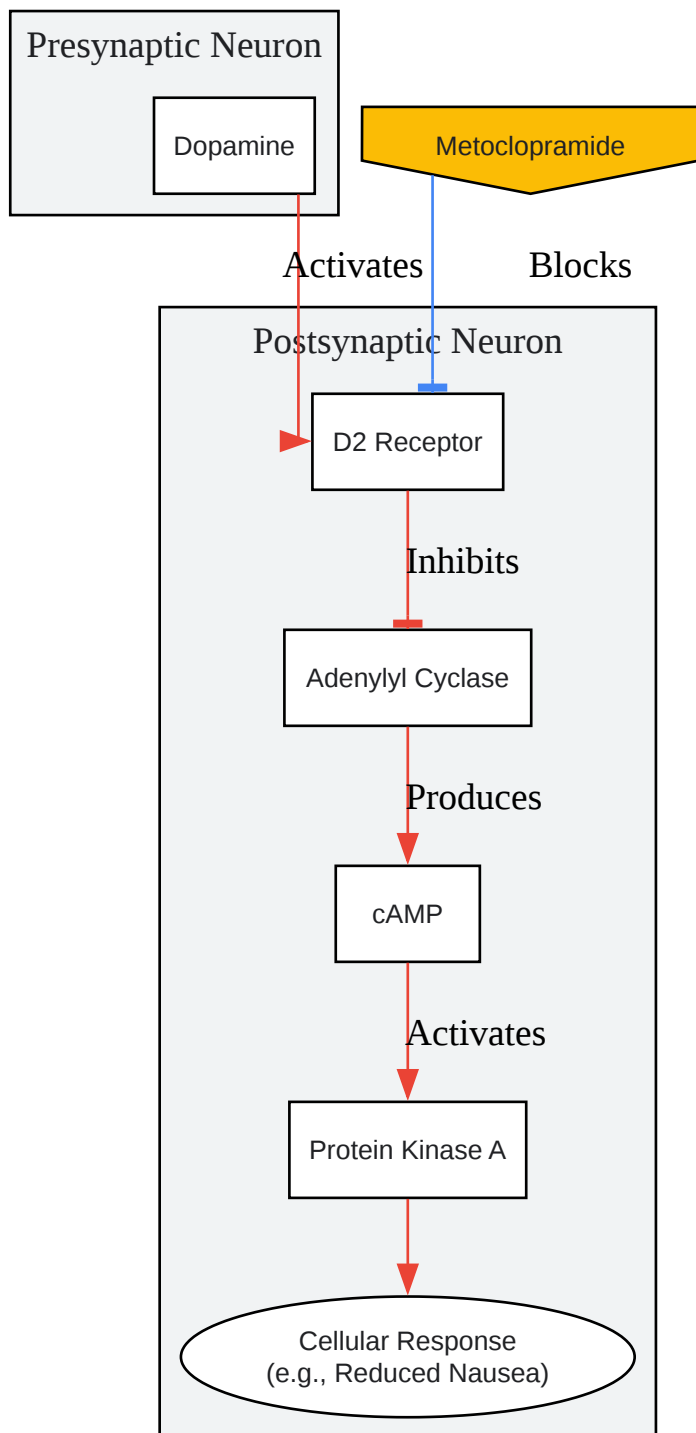
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

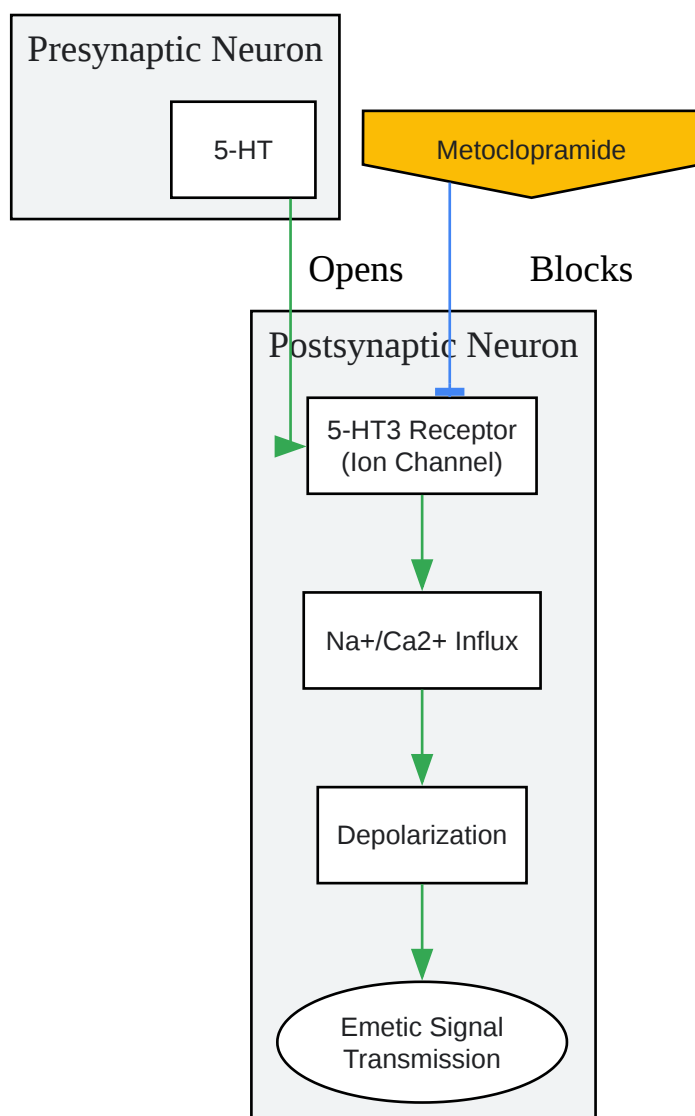
Metoclopramide-d3 is primarily used as an internal standard for the accurate quantification of metoclopramide in biological samples. A typical LC-MS/MS method is described below.

Table 3: Typical LC-MS/MS Parameters for Metoclopramide Quantification

Parameter	Condition
LC Column	C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Transition (Metoclopramide)	m/z 300.1 → 227.1
MS/MS Transition (Metoclopramide-d3)	m/z 303.1 → 230.1

Sample Preparation Workflow:





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